2-Methylcyclohexyl acetate

Description

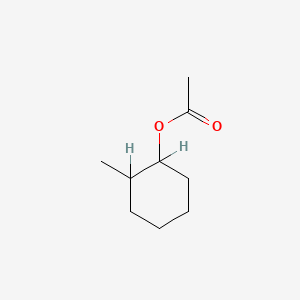

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-methylcyclohexyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-7-5-3-4-6-9(7)11-8(2)10/h7,9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKIIJALHGMKJEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70863609 | |

| Record name | 2-Methylcyclohexyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70863609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5726-19-2 | |

| Record name | 2-Methylcyclohexyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5726-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylcyclohexyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005726192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5726-19-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109144 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylcyclohexyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70863609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylcyclohexyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.756 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Methylcyclohexyl acetate CAS number and properties

An In-depth Technical Guide to 2-Methylcyclohexyl Acetate (B1210297)

This technical guide provides a comprehensive overview of 2-Methylcyclohexyl acetate, a versatile ester utilized in various industrial applications. The document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing, offering detailed information on its chemical identity, physicochemical properties, and synthesis methodologies.

Chemical Identity and Isomerism

This compound is an organic compound with the chemical formula C₉H₁₆O₂. It is the ester of 2-methylcyclohexanol (B165396) and acetic acid. The presence of two stereocenters in its structure gives rise to different stereoisomers. The most common forms are the cis and trans isomers, which can exist as racemic mixtures. The general CAS number for the mixed isomers is 5726-19-2.[1][2][3][4]

| Identifier | Value |

| IUPAC Name | (2-methylcyclohexyl) acetate |

| Molecular Formula | C₉H₁₆O₂[1][3] |

| Molecular Weight | 156.22 g/mol [3][5] |

| CAS Number (Mixed Isomers) | 5726-19-2[1][2][3][4] |

| CAS Number (cis-isomer, racemic) | 54714-33-9[6][7] |

| CAS Number (trans-isomer, racemic) | 54714-34-0[8] |

| EC Number | 227-231-1[4][5] |

| Synonyms | Acetic acid 2-methylcyclohexyl ester, o-Methylcyclohexyl acetate (o-MCHA)[1][2][9] |

Below is a diagram illustrating the relationship between the key starting material and the resulting isomers of this compound.

Caption: Relationship between precursors and isomers of this compound.

Physicochemical Properties

This compound is a clear, colorless to light-yellow liquid with a characteristic fruity and floral aroma.[1][10] It is primarily used as a solvent and in the fragrance and flavor industries.[1][9]

| Property | Value |

| Appearance | Clear, colorless to light-yellow liquid[1][10] |

| Boiling Point | 182 °C (lit.)[5] |

| Density | 0.9370 g/cm³[5] |

| Specific Gravity (at 20°C) | 0.947 to 0.951 |

| Refractive Index | 1.4370 - 1.4400[5][11] |

| Vapor Pressure | 1.34 hPa at 20°C[11] |

| Water Solubility | 440 mg/L at 20°C[11] |

| LogP | 2.75 at 20°C[11] |

Safety and Handling

This compound is a combustible liquid.[12] Proper safety precautions should be taken during handling and storage.

| Safety Parameter | Information |

| Hazard Statement | H227: Combustible liquid[12] |

| Precautionary Statements | P210, P280, P370+P378, P403+P235, P501[12] |

| Storage | Store in a cool, dry, well-ventilated area away from heat and ignition sources. Keep container tightly closed.[1][10] |

| Personal Protective Equipment | Wear protective gloves, safety goggles, and appropriate clothing.[10][12] |

Toxicological Data:

| Test | Species | Result |

| Oral LD50 | Rat (male/female) | > 2000 mg/kg bw[12] |

| Inhalation LC50 | Rat (male/female) | > 5.32 mg/L air[12] |

| Dermal LD50 | Rat (male/female) | > 2000 mg/kg bw[12] |

| Toxicity to fish (LC50) | Cyprinus carpio | 14 mg/L - 96 h[12] |

| Toxicity to daphnia (EC50) | Daphnia magna | 34 mg/L - 48 h[12] |

| Toxicity to algae (EC50) | Pseudokirchneriella subcapitata | > 40 mg/L - 72 h[12] |

Experimental Protocols: Synthesis of this compound

The industrial synthesis of this compound is typically a two-step process involving the hydrogenation of o-cresol to 2-methylcyclohexanol, followed by the esterification of the resulting alcohol with acetic acid.[13][14]

Step 1: Hydrogenation of o-Cresol

The first step is the catalytic hydrogenation of o-cresol.

-

Reactants: o-cresol, hydrogen gas.

-

Solvent: Methylcyclohexane can be used as a solvent.[13]

-

Catalyst: A hydrogenation catalyst such as Raney Nickel is employed.[14]

-

Reaction Conditions: The reaction is carried out under pressure (e.g., 5 bar) and elevated temperature (e.g., 140°C) for several hours (e.g., 6 hours).[14]

-

Outcome: This process yields 2-methylcyclohexanol with high conversion and selectivity.[14]

Step 2: Esterification of 2-Methylcyclohexanol

The second step involves the esterification of 2-methylcyclohexanol with acetic acid.

-

Reactants: 2-methylcyclohexanol, acetic acid.

-

Catalyst: An esterification catalyst is used. Examples include sodium bisulfate (NaHSO₄), concentrated sulfuric acid (H₂SO₄), or a sulfonic acid cation exchange resin.[14][15]

-

Reaction Conditions: The reaction temperature is controlled in stages, for instance, starting at 100-105°C and increasing to 122-124°C as the reaction progresses.[13]

-

Process: Acetic acid is added to the 2-methylcyclohexanol and catalyst mixture. The water produced during the reaction is removed to drive the equilibrium towards the product.[15]

-

Purification: The final product, this compound, can be purified by rectification under vacuum.[15]

The following diagram outlines the general workflow for the synthesis of this compound.

Caption: General workflow for the two-step synthesis of this compound.

Applications

This compound has several industrial applications:

-

Fragrance and Flavor Industry: It is used as a fragrance ingredient in perfumes, lotions, shampoos, and other personal care products due to its fresh, fruity, and floral scent.[1] It also finds use as a flavoring agent in beverages, confectionery, and bakery items.[1]

-

Solvent: It serves as an efficient extraction solvent, notably in the production of hydrogen peroxide via the anthraquinone (B42736) process.[9][14]

-

Chemical Intermediate: It is used as a raw material or intermediate in research and development for new aroma chemicals.[1]

References

- 1. This compound (5726-19-2) | Bulk Supplier In India [chemicalbull.com]

- 2. This compound | 5726-19-2 | TCI AMERICA [tcichemicals.com]

- 3. This compound [webbook.nist.gov]

- 4. pschemicals.com [pschemicals.com]

- 5. jnfuturechemical.com [jnfuturechemical.com]

- 6. This compound, CIS-(+/-)- [drugfuture.com]

- 7. GSRS [precision.fda.gov]

- 8. GSRS [precision.fda.gov]

- 9. atul.co.in [atul.co.in]

- 10. atul.co.in [atul.co.in]

- 11. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. CN105315156A - Synthesis method for this compound - Google Patents [patents.google.com]

- 14. globethesis.com [globethesis.com]

- 15. CN104557526A - Method for preparing ortho-methylcyclohexyl acetate under solvent-free conditions - Google Patents [patents.google.com]

physical and chemical properties of 2-Methylcyclohexyl acetate

An In-depth Technical Guide to 2-Methylcyclohexyl Acetate (B1210297)

Introduction

2-Methylcyclohexyl acetate is an organic chemical compound, specifically an ester, with the molecular formula C₉H₁₆O₂.[1] It is a clear, colorless to light-yellow liquid known for its characteristic fruity and lightly floral aroma.[1][2] This compound exists as a mixture of cis and trans isomers.[3][4] Primarily, it serves as an efficient extraction solvent, notably in the anthraquinone (B42736) process for producing hydrogen peroxide.[5][6][7] Its pleasant scent and good volatility also make it a valuable ingredient in the fragrance, flavor, and personal care industries.[1]

Core Physical and Chemical Properties

The are summarized below. Data represents the mixed isomer product unless otherwise specified.

| Property | Value | Reference |

| IUPAC Name | (2-methylcyclohexyl) acetate | [] |

| Synonyms | Acetic acid 2-methylcyclohexyl ester, o-MCHA | [2][] |

| CAS Number | 5726-19-2 | [2] |

| Molecular Formula | C₉H₁₆O₂ | [2] |

| Molecular Weight | 156.22 g/mol | [9] |

| Appearance | Clear, colorless to light-yellow liquid | [1][2] |

| Boiling Point | 182 °C to 191.7 °C at 760 mmHg | [][10] |

| Melting Point | < -31.6 °C | [11] |

| Density / Specific Gravity | 0.947 to 0.951 g/cm³ at 20°C | [2] |

| Refractive Index | 1.4370 to 1.4400 at 20°C | [10] |

| Purity (by GC) | ≥ 97.0% - 99.0% | [2][12] |

| Flash Point | 74.44 °C (166.00 °F) TCC | [13] |

| Enthalpy of Vaporization | 49.0 kJ/mol at 353 K | [14] |

Chemical Reactivity and Stability

This compound is a combustible liquid.[11] It is generally stable under normal storage conditions. However, it is incompatible with strong oxidizing agents.[15] Hazardous decomposition products primarily include carbon oxides.[15] For safe storage, it should be kept in tightly closed containers in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, or other ignition sources.[2][16]

Experimental Protocols

Synthesis of this compound via Esterification

The most common industrial synthesis involves a two-step process: the hydrogenation of o-cresol (B1677501) to produce 2-methylcyclohexanol (B165396), followed by the esterification of the resulting alcohol with acetic acid.[5][6]

Step 1: Hydrogenation of o-Cresol

-

Objective: To produce 2-methylcyclohexanol.

-

Materials: o-cresol, methylcyclohexane (B89554) (solvent), Raney Nickel (catalyst), high-purity hydrogen gas.[5][6]

-

Procedure:

-

In a high-pressure hydrogenation reactor equipped with a stirrer, dissolve o-cresol in methylcyclohexane.[5]

-

Add the Raney Ni catalyst to the solution.[6]

-

Seal the reactor and purge the air. Fill the reactor with high-purity hydrogen gas.[5]

-

Heat the reaction mixture to approximately 140°C and maintain a pressure of 5 bar.[6]

-

Allow the reaction to proceed for 6 hours with continuous stirring.[6]

-

After the reaction is complete, cool the reactor and filter the product mixture to recover the catalyst. The resulting solution contains 2-methylcyclohexanol.[5]

-

Step 2: Esterification of 2-Methylcyclohexanol

-

Objective: To synthesize this compound from 2-methylcyclohexanol and acetic acid.

-

Materials: 2-methylcyclohexanol solution from Step 1, acetic acid, and a suitable catalyst (e.g., sodium bisulfate (NaHSO₄), concentrated sulfuric acid, or a sulfonic acid ion exchange resin).[6][17]

-

Procedure (using NaHSO₄ as catalyst):

-

Add the 2-methylcyclohexanol solution, acetic acid, and NaHSO₄ catalyst to a reaction vessel equipped with a stirrer and a reflux condenser. A typical molar ratio is 0.1 mol of 2-methylcyclohexanol to 0.2-0.3 mol of acetic acid.[6]

-

Heat the mixture to reflux temperature (around 100-125°C) with continuous stirring.[5] The reaction produces water as a byproduct, which can be removed to drive the equilibrium towards the product.

-

Monitor the reaction progress using Gas Chromatography (GC) until the desired conversion is achieved (typically yields of ~93% can be obtained).[6]

-

Upon completion, cool the reaction mixture.

-

Purification Protocol

-

Objective: To isolate and purify this compound from the reaction mixture.

-

Procedure:

-

Neutralization: Wash the crude product with a sodium bicarbonate solution until the pH value is between 6.5 and 7.5. This step neutralizes any remaining acidic catalyst and unreacted acetic acid.[17]

-

Washing: Wash the neutralized product with water to remove any remaining salts and water-soluble impurities.[17]

-

Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate).

-

Distillation: Perform fractional distillation under vacuum (e.g., -0.05 to -0.1 MPa) to separate the pure this compound from any remaining solvent, unreacted alcohol, and byproducts.[17]

-

Analytical Characterization

-

Gas Chromatography (GC): Used to determine the purity of the final product and to monitor the progress of the reaction. A flame ionization detector (FID) is typically employed.[2][18]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized ester.[9]

-

Infrared (IR) Spectroscopy: Used to identify the characteristic functional groups, particularly the ester carbonyl (C=O) stretch.[9]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Applications

While not prominently featured in drug development literature, this compound has several key industrial applications:

-

Solvent: It is a highly effective solvent, particularly for the production of hydrogen peroxide via the anthraquinone process.[5][7]

-

Fragrance and Perfumery: Used as a top or middle note in perfumes, colognes, and other scented products to impart a fresh, fruity aroma that complements floral and citrus notes.[1]

-

Flavor Industry: Incorporated into beverages, confectionery, and baked goods to add fruity tones and enhance overall flavor profiles.[1]

-

Cosmetics and Personal Care: Its pleasant scent is utilized in lotions, shampoos, and deodorants.[1]

Safety and Handling

Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and protective clothing, should be worn when handling this compound.[2][16] Work should be conducted in a well-ventilated area to avoid inhaling vapors.[11] In case of skin or eye contact, the affected area should be flushed immediately with plenty of water.[2] Standard industrial hygiene practices should be followed, and eating, drinking, or smoking in the handling area should be prohibited.[16]

References

- 1. This compound (5726-19-2) | Bulk Supplier In India [chemicalbull.com]

- 2. atul.co.in [atul.co.in]

- 3. GSRS [precision.fda.gov]

- 4. GSRS [precision.fda.gov]

- 5. CN105315156A - Synthesis method for this compound - Google Patents [patents.google.com]

- 6. globethesis.com [globethesis.com]

- 7. This compound (o-MCHA) | CAS No. 5726-19-2 | ortho Methyl cyclo hexyl acetate | Atul Ltd [atul.co.in]

- 9. This compound | C9H16O2 | CID 98345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. jnfuturechemical.com [jnfuturechemical.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. labproinc.com [labproinc.com]

- 13. methyl cyclohexyl acetate, 14352-61-5 [thegoodscentscompany.com]

- 14. This compound [webbook.nist.gov]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. CN104557526A - Method for preparing ortho-methylcyclohexyl acetate under solvent-free conditions - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Molecular Structure and Stereoisomers of 2-Methylcyclohexyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, stereoisomerism, and physicochemical properties of 2-methylcyclohexyl acetate (B1210297). It details the synthesis of the diastereomeric cis and trans isomers and the enzymatic resolution of their respective enantiomers. Key quantitative data are presented in tabular format for easy comparison, and detailed experimental protocols are provided. Furthermore, this guide includes Graphviz diagrams to visually represent the relationships between the stereoisomers and the experimental workflow for their separation.

Introduction

2-Methylcyclohexyl acetate (C₉H₁₆O₂) is a chiral ester with significant applications in the fragrance and flavor industries, and as a solvent.[1] Its molecular structure, characterized by a substituted cyclohexane (B81311) ring, gives rise to multiple stereoisomers, each with unique physical and biological properties. Understanding the distinct characteristics of these stereoisomers is crucial for applications in stereoselective synthesis and the development of chiral drugs.

The molecule possesses two stereocenters, at carbons 1 and 2 of the cyclohexane ring, leading to the existence of four possible stereoisomers. These are grouped into two pairs of enantiomers, which are diastereomeric to each other: the cis and trans isomers.

Molecular Structure and Stereoisomerism

The four stereoisomers of this compound are:

-

(1R,2S)-2-methylcyclohexyl acetate and (1S,2R)-2-methylcyclohexyl acetate (cis enantiomers)

-

(1R,2R)-2-methylcyclohexyl acetate and (1S,2S)-2-methylcyclohexyl acetate (trans enantiomers)

The cis and trans designations refer to the relative orientation of the methyl and acetate groups on the cyclohexane ring. In the cis isomers, both substituents are on the same side of the ring, while in the trans isomers, they are on opposite sides.

Physicochemical Properties

While data for the individual stereoisomers is scarce, the properties of the isomeric mixture and the separated racemates have been reported.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₆O₂ | [2] |

| Molecular Weight | 156.22 g/mol | [2] |

| Boiling Point (mixed isomers) | 182 °C | [3][4] |

| Specific Gravity (20°C, mixed isomers) | 0.947 - 0.951 | [5] |

| Refractive Index (mixed isomers) | 1.4370 - 1.4400 | [6] |

| CAS Number (mixed isomers) | 5726-19-2 | [2] |

| CAS Number (cis-racemate) | 54714-33-9 | [7] |

| CAS Number (trans-racemate) | 54714-34-0 | [8] |

Experimental Protocols

Synthesis of Racemic this compound

A common synthetic route involves a two-step process starting from o-cresol (B1677501).[9][10]

Step 1: Hydrogenation of o-cresol to 2-methylcyclohexanol (B165396)

-

Materials: o-cresol, methylcyclohexane (B89554) (solvent), hydrogenation catalyst (e.g., Raney Nickel), high-purity hydrogen gas.

-

Procedure:

-

Dissolve o-cresol in methylcyclohexane in a high-pressure hydrogenation reactor.

-

Add the hydrogenation catalyst to the solution.

-

Seal the reactor, purge with nitrogen, and then pressurize with high-purity hydrogen gas.

-

Heat the mixture (e.g., to 140°C) and stir until the reaction is complete (monitor by GC).[9]

-

Cool the reactor, release the pressure, and filter the catalyst. The resulting solution contains a mixture of cis- and trans-2-methylcyclohexanol.

-

Step 2: Esterification of 2-methylcyclohexanol

-

Materials: Hydrogenation reaction solution from Step 1, acetic acid, esterification catalyst (e.g., concentrated sulfuric acid or NaHSO₄).[9]

-

Procedure:

-

Add the esterification catalyst to the solution of 2-methylcyclohexanol.

-

Heat the mixture and slowly add acetic acid.

-

Reflux the mixture until the esterification is complete (monitor by GC or TLC).

-

Cool the reaction mixture and wash with a saturated sodium bicarbonate solution and then with water to neutralize the acid catalyst and remove excess acetic acid.

-

Dry the organic layer over an anhydrous salt (e.g., MgSO₄) and remove the solvent under reduced pressure.

-

Purify the resulting this compound by fractional distillation.

-

Enzymatic Resolution of Stereoisomers

The separation of the enantiomers can be achieved through enzymatic kinetic resolution of the precursor, 2-methylcyclohexanol, followed by esterification of the separated enantiomerically enriched alcohols. Lipases, such as those from Pseudomonas cepacia or Candida antarctica, are effective for the asymmetric acylation of racemic alcohols.[5]

Protocol: Lipase-Catalyzed Resolution of 2-Methylcyclohexanol

-

Materials: Racemic cis- or trans-2-methylcyclohexanol, lipase (B570770) (e.g., Novozym 435), acylating agent (e.g., vinyl acetate), organic solvent (e.g., diethyl ether).

-

Procedure:

-

Dissolve the racemic 2-methylcyclohexanol in the organic solvent.

-

Add the lipase and the acylating agent.

-

Stir the mixture at a controlled temperature (e.g., room temperature). The lipase will selectively acylate one of the alcohol enantiomers.

-

Monitor the reaction progress by chiral GC or HPLC until approximately 50% conversion is reached.

-

Filter off the lipase.

-

The reaction mixture will contain one enantiomer of this compound and the unreacted enantiomer of 2-methylcyclohexanol.

-

Separate the acetate from the alcohol by column chromatography.

-

The separated enantiomerically enriched alcohol can then be esterified as described in section 4.1 to yield the corresponding enantiomerically enriched this compound.

-

Spectroscopic Data

-

~4.5-4.8 ppm: Multiplet corresponding to the proton on the carbon bearing the acetate group (CHOAc).

-

~2.0 ppm: Singlet for the methyl protons of the acetate group (CH₃COO).

-

~0.8-1.8 ppm: A series of overlapping multiplets for the cyclohexyl ring protons and the methyl group on the ring.

For ¹³C NMR, characteristic shifts would include:

-

~170 ppm: Carbonyl carbon of the ester.

-

~70-80 ppm: Carbon attached to the oxygen of the acetate group.

-

~15-40 ppm: Carbons of the cyclohexane ring and the methyl group.

Precise chemical shifts and coupling constants will vary between the cis and trans isomers due to the different steric environments of the nuclei.

Conclusion

The stereochemistry of this compound plays a critical role in determining its physical and biological properties. This guide has outlined the fundamental aspects of its molecular structure, the relationship between its four stereoisomers, and methods for their synthesis and separation. The provided experimental protocols offer a foundation for the preparation and study of these compounds in a research setting. Further investigation is required to fully characterize the individual physicochemical and spectroscopic properties of each pure stereoisomer, which will be invaluable for their application in stereoselective processes and drug development.

References

- 1. re.public.polimi.it [re.public.polimi.it]

- 2. atul.co.in [atul.co.in]

- 3. This compound | 5726-19-2 | TCI AMERICA [tcichemicals.com]

- 4. chemicalbull.com [chemicalbull.com]

- 5. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 7. globethesis.com [globethesis.com]

- 8. moodle2.units.it [moodle2.units.it]

- 9. labproinc.com [labproinc.com]

- 10. CN105315156A - Synthesis method for this compound - Google Patents [patents.google.com]

solubility of 2-Methylcyclohexyl acetate in common lab solvents

An In-depth Technical Guide to the Solubility of 2-Methylcyclohexyl Acetate (B1210297) in Common Laboratory Solvents

For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's solubility is fundamental to its application and formulation. This technical guide provides a detailed overview of the solubility of 2-Methylcyclohexyl acetate, a commonly used fragrance and flavoring agent, in various laboratory solvents.

Core Concepts in Solubility

The solubility of a substance is its ability to dissolve in a solvent to form a homogeneous solution. For organic compounds like this compound, the principle of "like dissolves like" is a key determinant of solubility. This principle suggests that substances with similar polarities are more likely to be soluble in one another. This compound is an ester with a moderate polarity, influencing its solubility in different types of solvents.

Quantitative Solubility Data

Precise quantitative data on the solubility of this compound in a wide range of organic solvents is not extensively available in published literature. However, its solubility in water has been determined.

| Solvent | Temperature (°C) | Solubility |

| Water | 20 | 440 mg/L[1] |

Qualitative assessments indicate that this compound is miscible with many common organic solvents.[1][2] Miscibility implies that the two substances can be mixed in all proportions without separating into two phases.

Qualitative Solubility:

-

Alcohols (e.g., Ethanol, Methanol): Miscible.[2]

-

Ethers (e.g., Diethyl ether): More soluble than in water.[3]

-

Oils: Mixes smoothly.[2]

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the quantitative determination of the solubility of a liquid analyte, such as this compound, in a given solvent. This protocol is based on the isothermal shake-flask method.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected solvent (e.g., water, ethanol, hexane)

-

Analytical balance

-

Thermostatic shaker or water bath with agitation

-

Calibrated flasks

-

Syringes and filters (chemically compatible with the solvent and analyte)

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

-

Centrifuge (optional)

Procedure:

-

Preparation of Solvent: Ensure the solvent is of high purity to avoid interferences.

-

Addition of Excess Solute: To a series of flasks, add a known volume of the solvent. Add an excess amount of this compound to each flask. The excess is crucial to ensure that a saturated solution is formed.

-

Equilibration: Seal the flasks and place them in a thermostatic shaker set to the desired temperature (e.g., 25°C). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation. This ensures that the dissolution equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved this compound to settle. If necessary, the flasks can be centrifuged to facilitate the separation of the undissolved phase.

-

Sampling: Carefully extract an aliquot of the clear, saturated supernatant using a syringe. It is critical not to disturb the undissolved layer.

-

Filtration: Immediately filter the aliquot through a syringe filter into a pre-weighed vial. This step removes any suspended micro-droplets of the undissolved solute.

-

Dilution and Analysis: Accurately weigh the filtered sample. Dilute the sample with a known volume of a suitable solvent to a concentration within the calibrated range of the analytical instrument. Analyze the diluted sample using a pre-calibrated GC-FID or another appropriate method to determine the concentration of this compound.

-

Calculation: From the measured concentration in the diluted sample, calculate the original concentration in the saturated solution. This value represents the solubility of this compound in the solvent at the specified temperature.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in a typical experimental workflow for determining the solubility of a compound.

Caption: Experimental workflow for determining solubility.

References

spectroscopic data for 2-Methylcyclohexyl acetate (NMR, IR, Mass Spec)

A comprehensive guide to the spectroscopic analysis of 2-Methylcyclohexyl acetate (B1210297), tailored for researchers, scientists, and professionals in drug development. This document provides an in-depth look at the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-Methylcyclohexyl acetate, complete with detailed experimental protocols and a workflow for structural elucidation.

Spectroscopic Data for this compound

The structural elucidation of this compound (C₉H₁₆O₂) relies on the combined interpretation of NMR, IR, and Mass Spectrometry data.[1][2][3][4][5] Below are the key spectroscopic data presented in a structured format for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.[6][7][8]

¹H NMR Spectral Data

Predicted ¹H NMR data is available, providing expected chemical shifts for the protons in the molecule.[9] Actual experimental data can vary slightly based on solvent and instrument parameters.

| Proton Assignment | Predicted Chemical Shift (ppm) |

| -O-CH- | ~4.5 - 5.0 |

| -CH-CH₃ | ~1.5 - 1.8 |

| Cyclohexyl -CH₂- | ~1.0 - 2.0 |

| -CH₃ (on ring) | ~0.8 - 1.0 |

| -C(=O)-CH₃ | ~2.0 |

¹³C NMR Spectral Data

The following table summarizes the key signals in the ¹³C NMR spectrum of this compound.[1]

| Carbon Assignment | Chemical Shift (ppm) |

| -C=O (Carbonyl) | ~170 |

| -O-CH- | ~75 |

| Cyclohexyl carbons | ~20 - 40 |

| -CH₃ (on ring) | ~15 - 20 |

| -C(=O)-CH₃ | ~21 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[10][11][12] The IR spectrum of this compound shows characteristic absorptions for an ester.[1]

| Vibrational Mode | Absorption Range (cm⁻¹) | Functional Group |

| C=O Stretch | ~1735 | Ester |

| C-O Stretch | ~1240 | Ester |

| C-H Stretch (sp³) | ~2850 - 3000 | Alkane |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[13][14][15][16] The molecular weight of this compound is 156.22 g/mol .[2][3][4][17]

| m/z Value | Interpretation |

| 156 | Molecular Ion (M⁺) |

| 114 | [M - C₂H₂O]⁺ |

| 98 | [M - CH₃COOH]⁺ (Loss of acetic acid) |

| 81 | Cyclohexenyl fragment |

| 43 | [CH₃CO]⁺ (Acetyl cation) |

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data. Instrument-specific parameters may require optimization.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).[6][18]

-

Internal Standard : Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference standard (δ 0.00 ppm).[18]

-

Data Acquisition : Transfer the solution to a clean NMR tube.[6] Acquire the ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

-

Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy Protocol

-

Sample Preparation (Thin Film Method) : As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two polished salt plates (e.g., NaCl), which are transparent to IR radiation.[12]

-

Data Acquisition : Place the salt plates in the sample holder of an FTIR spectrometer.

-

Background Scan : Run a background spectrum of the clean salt plates.

-

Sample Scan : Run the spectrum of the sample. The instrument software will automatically subtract the background spectrum.

Mass Spectrometry Protocol (Electron Impact)

-

Sample Introduction : Introduce a small amount of the volatile liquid sample into the mass spectrometer, where it is vaporized in a high vacuum.[13]

-

Ionization : Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a molecular ion (M⁺) and causing fragmentation.[13][16]

-

Mass Analysis : Accelerate the resulting ions and separate them based on their mass-to-charge (m/z) ratio using a magnetic field.[13][16]

-

Detection : The separated ions are detected, and their relative abundance is plotted against their m/z ratio to generate the mass spectrum.[16]

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for identifying an unknown organic compound, such as this compound, using a combination of spectroscopic methods.

Caption: Workflow for structural elucidation using spectroscopic methods.

References

- 1. This compound | C9H16O2 | CID 98345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. atul.co.in [atul.co.in]

- 4. GSRS [precision.fda.gov]

- 5. This compound [webbook.nist.gov]

- 6. benchchem.com [benchchem.com]

- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 8. NMR Spectroscopy [www2.chemistry.msu.edu]

- 9. NP-MRD: 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (NP0044923) [np-mrd.org]

- 10. amherst.edu [amherst.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 13. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 14. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. fiveable.me [fiveable.me]

- 16. youtube.com [youtube.com]

- 17. spectrabase.com [spectrabase.com]

- 18. web.mit.edu [web.mit.edu]

An In-depth Technical Guide to the Health and Safety of 2-Methylcyclohexyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety information for 2-Methylcyclohexyl acetate (B1210297) (CAS No. 5726-19-2), a combustible liquid utilized as a solvent and in fragrance formulations. The information presented herein is intended to support safe handling, storage, and use in a laboratory and drug development setting. All quantitative data is summarized for clarity, and detailed methodologies for key toxicological and physical hazard assessments are provided.

Section 1: Chemical and Physical Properties

2-Methylcyclohexyl acetate is a clear, colorless liquid.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₆O₂ | [2] |

| Molecular Weight | 156.22 g/mol | [2] |

| Boiling Point | 182 - 186.2 °C | [2][3] |

| Melting/Freezing Point | < -31.6 °C | [2][4] |

| Flash Point | 66 - 68 °C | [2][3] |

| Auto-ignition Temperature | 305 °C | [2] |

| Density | 0.947 g/cm³ at 20 °C | [2] |

| Vapor Pressure | 134 Pa at 20 °C; 216 Pa at 25 °C | [2] |

| Water Solubility | 0.44 g/L at 20 °C | [2] |

| log Pow (Octanol/Water Partition Coefficient) | 2.75 at 20 °C | [2] |

| Viscosity (kinematic) | 2.336 mm²/s at 20 °C; 1.624 mm²/s at 40 °C | [2] |

Section 2: Toxicological Data

The toxicological profile of this compound indicates a low order of acute toxicity. However, it is classified as causing serious eye irritation.

Acute Toxicity

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat (male/female) | Oral | > 2000 mg/kg bw | [2] |

| LC50 | Rat (male/female) | Inhalation | > 5.32 mg/L air (analytical) | [2] |

| LD50 | Rat (male/female) | Dermal | > 2000 mg/kg bw | [2] |

Irritation and Sensitization

| Endpoint | Result | Reference |

| Skin Irritation | Causes skin irritation (10% of ECHA C&L notifications) | [5] |

| Eye Irritation | Causes serious eye irritation (90% of ECHA C&L notifications) | [2][5] |

| Skin Sensitization | No data available |

Section 3: Ecotoxicological Data

This compound may cause long-lasting harmful effects to aquatic life.

| Endpoint | Species | Value | Exposure Time | Reference |

| LC50 | Cyprinus carpio (Carp) | 14 mg/L | 96 h | |

| EC50 | Daphnia magna (Water Flea) | 34 mg/L | 48 h | |

| EC50 | Pseudokirchneriella subcapitata (Green Algae) | > 40 mg/L | 72 h | |

| NOEC | Activated sludge | 100 mg/L | 28 d |

Section 4: Fire and Explosion Hazard

This compound is a combustible liquid.[3][4]

| Hazard | Information | Reference |

| Flash Point | 66 - 68 °C | [2][3] |

| Flammability | Combustible liquid | [3][4] |

| Suitable Extinguishing Media | Use dry chemical, carbon dioxide, or alcohol-resistant foam. | [4] |

| Hazardous Combustion Products | Carbon oxides. | [6] |

| Special Firefighting Procedures | Wear self-contained breathing apparatus (SCBA) and full protective gear. | [6] |

Section 5: Experimental Protocols

Acute Oral Toxicity - OECD Guideline 401 (Adapted)

Objective: To determine the acute oral toxicity (LD50) of a substance.

Test Animal: Primarily rodent species (e.g., rats).[7]

Methodology:

-

Dosing: The test substance is administered orally by gavage in graduated doses to several groups of experimental animals, with one dose per group.[7]

-

Observation: Animals are observed for effects and mortality. The observation period is typically at least 14 days.[7]

Acute Dermal Irritation/Corrosion - OECD Guideline 404

Objective: To assess the potential of a substance to cause skin irritation or corrosion.

Test Animal: Albino rabbit.[1]

Methodology:

-

Application: A single dose of the test substance (0.5 mL for liquids) is applied to a small area of the skin (approximately 6 cm²) and covered with a gauze patch.[1]

-

Exposure: The exposure period is 4 hours, after which the residual test substance is removed.[1]

-

Observation: The skin is examined for signs of erythema and edema at specified intervals over a period of up to 14 days.[1][8]

-

Scoring: Dermal irritation is scored based on the severity and nature of the lesions and their reversibility.[1]

Acute Eye Irritation/Corrosion - OECD Guideline 405

Objective: To determine the potential of a substance to cause eye irritation or corrosion.

Test Animal: Albino rabbit.

Methodology:

-

Application: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye serves as a control.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application for signs of corneal opacity, iritis, and conjunctival redness and chemosis.

-

Scoring: The severity of ocular lesions is scored to evaluate the degree of irritation.

Flash Point Determination - ASTM D93 (Pensky-Martens Closed Cup Tester)

Objective: To determine the flash point of petroleum products and other liquids.

Apparatus: Manual or automated Pensky-Martens closed-cup tester.[9][10][11]

Methodology (Procedure A for distillate fuels and lubricating oils):

-

Sample Preparation: A brass test cup is filled with the test specimen to a specified level.[12]

-

Heating and Stirring: The sample is heated and stirred at a specified rate (90-120 rpm for Procedure A).[9] The temperature is increased at a rate of 5 to 6 °C per minute.[9]

-

Ignition Source Application: An ignition source is directed into the test cup at regular temperature intervals.[12]

-

Flash Point Detection: The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the specimen to ignite.[12]

Section 6: Hazard Identification and Control

The following diagram illustrates the logical relationship for identifying and controlling the hazards associated with this compound.

Caption: Hazard identification and control workflow for this compound.

Section 7: Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an acute oral toxicity study based on OECD Guideline 401.

Caption: Workflow for an acute oral toxicity study (OECD 401).

Section 8: Handling and Storage

Handling

-

Handle in a well-ventilated place.[4]

-

Wear suitable protective clothing, gloves, and eye/face protection.[4]

-

Avoid contact with skin and eyes.[4]

-

Avoid formation of dust and aerosols.[4]

-

Use non-sparking tools.[4]

-

Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[4]

Storage

-

Store in a cool, dry, and well-ventilated place.[4]

-

Keep the container tightly closed.[4]

-

Store apart from incompatible materials such as strong oxidizing agents.[6]

Section 9: First Aid Measures

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[6]

-

Skin Contact: Wash skin with soap and water. Take off contaminated clothing immediately. Consult a doctor if irritation develops.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.

Section 10: Personal Protective Equipment

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2]

-

Skin Protection: Wear protective gloves and fire/flame resistant and impervious clothing.[2]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with appropriate cartridges.[2]

Section 11: Disposal Considerations

Dispose of contents/container in accordance with local, regional, national, and international regulations. The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.

This guide is intended for informational purposes and should not be a substitute for a comprehensive risk assessment and adherence to all applicable safety regulations and institutional protocols. Always consult the most current Safety Data Sheet (SDS) for this compound before use.

References

- 1. oecd.org [oecd.org]

- 2. echemi.com [echemi.com]

- 3. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. This compound | C9H16O2 | CID 98345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. store.astm.org [store.astm.org]

- 8. nucro-technics.com [nucro-technics.com]

- 9. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 10. precisionlubrication.com [precisionlubrication.com]

- 11. petrolube.com [petrolube.com]

- 12. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

synonyms and alternative names for 2-Methylcyclohexyl acetate

This technical guide provides a comprehensive overview of 2-Methylcyclohexyl acetate (B1210297), a versatile chemical compound with significant applications in the fragrance, flavor, and chemical manufacturing industries. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its nomenclature, chemical and physical properties, synthesis protocols, and key applications.

Nomenclature and Identification

2-Methylcyclohexyl acetate is systematically known by several names, reflecting its chemical structure as the acetate ester of 2-methylcyclohexanol (B165396).

Synonyms and Alternative Names:

-

o-MCHA (ortho-Methylcyclohexyl acetate)[3]

-

ortho Methyl cyclo hexyl acetate[1]

-

(2-methylcyclohexyl) acetate

-

(2-methylcyclohexyl) ethanoate[4]

| Identifier | Value |

| CAS Number | 5726-19-2[1][2][5] |

| Chemical Formula | C₉H₁₆O₂[2][5] |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, application, and quality control.

| Property | Value | Reference |

| Appearance | Clear, colorless to light-yellow liquid | [1][2] |

| Molecular Weight | 156.22 g/mol | [4][5] |

| Boiling Point | 182 °C (at standard pressure) | [3][4][5] |

| Density | 0.9370 g/cm³ | [4][5] |

| Specific Gravity (at 20°C) | 0.947 to 0.951 | [1] |

| Refractive Index | 1.4370 - 1.4400 | [4][5] |

| Vapor Pressure | 1.34 hPa at 20°C | [4] |

| Water Solubility | 440 mg/L at 20°C | [4] |

| LogP | 2.75 at 20°C | [4] |

| Purity (by GC) | ≥ 99.0% | [1] |

Synthesis of this compound

The primary industrial synthesis of this compound involves a two-step process: the hydrogenation of o-cresol (B1677501) to produce 2-methylcyclohexanol, followed by the esterification of the resulting alcohol with acetic acid.[6][7]

Experimental Protocol: Synthesis

Step 1: Hydrogenation of o-Cresol

-

Reaction Setup: In a high-pressure hydrogenation reactor equipped with a stirrer, dissolve o-cresol in a suitable solvent such as methylcyclohexane.[6]

-

Catalyst Addition: Introduce a hydrogenation catalyst, with Raney Nickel being an effective option.[7]

-

Hydrogenation: Purge the reactor with high-purity hydrogen gas and then pressurize to the desired level (e.g., 5 bar). Heat the mixture to the reaction temperature (e.g., 140°C) and maintain for a specified duration (e.g., 6 hours) with continuous stirring.[7]

-

Work-up: After the reaction is complete, cool the reactor and filter the mixture to remove the catalyst. The resulting solution contains 2-methylcyclohexanol.

Step 2: Esterification of 2-Methylcyclohexanol

-

Reaction Setup: In a reaction vessel equipped with a stirrer, reflux condenser, and a means for controlled addition, add the 2-methylcyclohexanol solution obtained from the hydrogenation step.

-

Catalyst Addition: Add an esterification catalyst. Both concentrated sulfuric acid and sodium bisulfate (NaHSO₄) have been shown to be effective.[7]

-

Esterification: Heat the mixture and add acetic acid dropwise. The molar ratio of 2-methylcyclohexanol to acetic acid can be optimized (e.g., 1:1.2 to 1:1.5).[7][8] The reaction temperature is typically controlled in stages, for instance, starting at 100-105°C and gradually increasing to 122-124°C.[6]

-

Purification: The crude this compound is then purified, typically through distillation, to remove unreacted starting materials, the catalyst, and any byproducts.

Applications

This compound is a valuable compound with diverse industrial applications.

-

Fragrance and Perfumery: It is widely used as a fragrance ingredient in perfumes, colognes, and personal care products like lotions, creams, and shampoos.[2] It imparts a refreshing, fruity, and slightly floral aroma and is often used as a top or middle note.[2]

-

Flavor Industry: This ester is also utilized in the flavor industry to add fruity notes to beverages, confectionery, and baked goods.[2]

-

Industrial Solvent: A significant application of this compound is as an extraction solvent in the anthraquinone (B42736) process for the production of hydrogen peroxide (H₂O₂).[7]

Visualizations

Chemical Structure

The following diagram illustrates the chemical structure of this compound.

Caption: Chemical structure of this compound.

Synthesis Workflow

This diagram outlines the general workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

References

- 1. atul.co.in [atul.co.in]

- 2. This compound (5726-19-2) | Bulk Supplier In India [chemicalbull.com]

- 3. This compound | 5726-19-2 [chemicalbook.com]

- 4. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. jnfuturechemical.com [jnfuturechemical.com]

- 6. CN105315156A - Synthesis method for this compound - Google Patents [patents.google.com]

- 7. globethesis.com [globethesis.com]

- 8. CN104557526A - Method for preparing ortho-methylcyclohexyl acetate under solvent-free conditions - Google Patents [patents.google.com]

A Technical Guide to 2-Methylcyclohexyl Acetate: Commercial Sources, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2-Methylcyclohexyl acetate (B1210297), a compound with applications ranging from industrial processes to the fragrance industry. This document details its commercial availability, synthesis protocols, analytical methodologies, and known properties. While direct applications in drug development are not prominent in current literature, this guide offers foundational technical information for researchers exploring novel uses for this molecule.

Commercial Sources and Suppliers

2-Methylcyclohexyl acetate is commercially available from a variety of manufacturers and suppliers, catering to different purity requirements and scales. The following table summarizes some of the key commercial sources.

| Supplier | Purity/Grade | Notes |

| Atul Ltd | 99.0% minimum | A primary manufacturer, also providing technical data sheets.[1] |

| Otto Chemie Pvt Ltd | 99% | Offers worldwide shipping in semi-bulk and bulk packs. |

| TCI Chemicals | >97.0% (GC) | Available in laboratory-scale quantities. |

| BOC Sciences | 95% | Supplier for research and development applications.[] |

| Chemical Bull | - | Bulk supplier in India, highlighting its use in fragrance and flavor.[3] |

| Lab Pro Inc. | Min. 97.0% (GC) | Provides smaller quantities for laboratory use. |

| Apollo Scientific | - | Supplier with a focus on research chemicals.[4] |

| Fisher Scientific | 97.0+% (TCI America) | Distributor for TCI products. |

| China Skyrun Industrial Co., Ltd. | Industrial/Pharmaceutical Grade | Trader on ECHEMI, offering different grades. |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 5726-19-2 | [1] |

| Molecular Formula | C₉H₁₆O₂ | [1][][5] |

| Molecular Weight | 156.22 g/mol | [1][][5] |

| Appearance | Clear, colorless to light-yellow liquid | [3] |

| Boiling Point | 182-191.7°C | [][6] |

| Density | ~0.95 g/cm³ | [] |

| Purity (by GC) | >97.0% - 99.0% |

Purity Specifications

Purity is a critical parameter for scientific research and development. The following table compares the purity specifications for this compound from a major manufacturer, Atul Ltd.[1]

| Parameter | Specification |

| Purity (by GC) | 99.0% minimum |

| Cyclohexyl acetate | 1.0% maximum |

| Dimethyl cyclohexyl acetate | 1.0% maximum |

| Alcohol as methyl cyclohexanol | 0.5% maximum |

| Ketone as MCK | 0.1% maximum |

| Phenolics | 0.05% maximum |

| Unsaturated compounds as MCA | 0.1% maximum |

| Water | 0.1% maximum |

| Residue on evaporation | 0.1% maximum |

| Acid value | 0.1 mg KOH/g maximum |

| Sulphur | 1 ppm maximum |

Toxicological Data

Understanding the toxicological profile of a compound is essential for safe handling and for evaluating its potential for further development. The available data for this compound is summarized below.

| Test | Result | Species | Reference |

| Oral LD50 | > 2000 mg/kg bw | Rat (male/female) | [7] |

| Inhalation LC50 | > 5.32 mg/L air | Rat (male/female) | [7] |

| Dermal LD50 | > 2000 mg/kg bw | Rat (male/female) | [7] |

| Toxicity to fish (LC50) | 14 mg/L (96 h) | Cyprinus carpio | [7] |

| Toxicity to daphnia (EC50) | 34 mg/L (48 h) | Daphnia magna | [7] |

| Toxicity to algae (EC50) | > 40 mg/L (72 h) | Pseudokirchneriella subcapitata | [7] |

| Toxicity to microorganisms (NOEC) | 100 mg/L (28 d) | Activated sludge | [7] |

Synthesis of this compound

The primary route for the synthesis of this compound involves a two-step process starting from o-cresol.[8][9]

Synthesis Workflow

References

- 1. atul.co.in [atul.co.in]

- 3. This compound (5726-19-2) | Bulk Supplier In India [chemicalbull.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. GSRS [precision.fda.gov]

- 6. This compound | 5726-19-2 [chemicalbook.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. CN105315156A - Synthesis method for this compound - Google Patents [patents.google.com]

- 9. globethesis.com [globethesis.com]

The Genesis and Synthesis of 2-Methylcyclohexyl Acetate: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylcyclohexyl acetate (B1210297), a significant industrial solvent, boasts a history rooted in the foundational principles of catalytic chemistry. This technical guide provides a comprehensive overview of the historical context, discovery, and synthesis of 2-Methylcyclohexyl acetate. It details the evolution of its production, driven by its application in the anthraquinone (B42736) process for hydrogen peroxide manufacturing. This document furnishes detailed experimental protocols, quantitative data, and logical workflows to serve as a vital resource for professionals in the chemical and pharmaceutical sciences.

Historical Context and Discovery

The journey to the synthesis of this compound is not marked by a single serendipitous discovery but rather by the convergence of fundamental organic chemistry principles and industrial demand. The foundational chemistry enabling its synthesis can be traced back to the pioneering work of French chemist and Nobel laureate Paul Sabatier in the late 19th and early 20th centuries. Sabatier's extensive research into catalytic hydrogenation of organic compounds, particularly the use of finely divided metals like nickel to hydrogenate aromatic rings, laid the groundwork for the first crucial step in the synthesis of this compound: the conversion of o-cresol (B1677501) to 2-methylcyclohexanol (B165396).[1][2][3][4]

While the precise date and individual credited with the first synthesis of this compound are not prominently documented in seminal publications, its emergence as a compound of interest is intrinsically linked to the burgeoning chemical industry of the mid-20th century. Its primary application, which spurred research and development into its efficient synthesis, was as a solvent in the anthraquinone process for the production of hydrogen peroxide.[5][6] This process, which gained prominence in the 1970s, required a solvent with excellent dissolving power for both anthraquinone and its hydrogenated form, a role for which this compound proved to be highly effective.[5]

Early research and subsequent patents focused on optimizing the two-stage synthesis process: the catalytic hydrogenation of o-cresol followed by the esterification of the resulting 2-methylcyclohexanol with acetic acid. Over the years, advancements have been made in catalyst selection, reaction conditions, and process efficiency to improve yield and purity while reducing costs.

Physicochemical Properties

This compound is a clear, colorless liquid with a characteristic fruity, floral aroma. Its physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₉H₁₆O₂ |

| Molecular Weight | 156.22 g/mol |

| CAS Number | 5726-19-2 |

| Boiling Point | 182 °C |

| Density | 0.937 g/cm³ at 20 °C |

| Refractive Index | 1.4370 - 1.4400 at 20 °C |

| Purity (by GC) | ≥ 99.0% |

| Solubility | Slightly soluble in water; miscible with organic solvents |

Synthesis of this compound

The industrial synthesis of this compound is predominantly a two-step process. The logical workflow for this synthesis is depicted in the following diagram.

Step 1: Hydrogenation of o-Cresol

The initial step involves the catalytic hydrogenation of o-cresol to produce 2-methylcyclohexanol. This reaction is typically carried out in a high-pressure reactor.

Experimental Protocol:

-

Charging the Reactor: A high-pressure hydrogenation reactor is charged with o-cresol and a solvent, such as methylcyclohexane.

-

Catalyst Addition: A hydrogenation catalyst is added to the mixture. Raney Nickel is a commonly used catalyst for this transformation.[6]

-

Reaction Conditions: The reactor is sealed and purged with an inert gas before being pressurized with high-purity hydrogen gas. The reaction is then heated to a specified temperature and maintained for several hours with constant stirring.

-

Work-up: After the reaction is complete, the mixture is cooled, and the catalyst is removed by filtration. The resulting solution, containing 2-methylcyclohexanol, can often be used directly in the next step without extensive purification.

Quantitative Data for Hydrogenation:

| Parameter | Value | Reference |

| Catalyst | Raney Ni | [6] |

| Temperature | 140 °C | [6] |

| Pressure | 5 bar | [6] |

| Reaction Time | 6 hours | [6] |

| Conversion of o-cresol | up to 97% | [6] |

| Selectivity to 2-methylcyclohexanol | 100% | [6] |

Step 2: Esterification of 2-Methylcyclohexanol

The second step is the esterification of the 2-methylcyclohexanol with acetic acid to yield this compound. This is a classic Fischer esterification reaction.

Experimental Protocol:

-

Reactant Mixture: The 2-methylcyclohexanol obtained from the hydrogenation step is mixed with acetic acid and an esterification catalyst in a reaction vessel equipped with a reflux condenser and a water separator (e.g., Dean-Stark apparatus).

-

Catalyst: Common catalysts for this reaction include strong acids like sulfuric acid (H₂SO₄) or sodium bisulfate (NaHSO₄).[6]

-

Reaction Conditions: The mixture is heated to reflux. The water produced during the reaction is continuously removed to drive the equilibrium towards the formation of the ester.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled and washed with a basic solution (e.g., sodium bicarbonate) to neutralize the acidic catalyst and any unreacted acetic acid. The organic layer is then washed with water, dried over an anhydrous salt (e.g., MgSO₄), and purified by fractional distillation to obtain the final product.

Quantitative Data for Esterification:

| Parameter | Value | Reference |

| Catalyst | NaHSO₄ | [6] |

| Molar Ratio (2-methylcyclohexanol:acetic acid) | 1:3 | [6] |

| Solvent | Cyclohexane (B81311) | [6] |

| Yield of this compound | 93.73% | [6] |

The overall synthesis process, including the purification steps, can be visualized in the following workflow diagram.

Spectroscopic Data

The characterization of this compound is confirmed through various spectroscopic methods. Representative data is summarized below.

Spectroscopic Data for this compound:

| Technique | Key Features |

| ¹H NMR | Signals corresponding to the methyl group on the cyclohexane ring, the acetyl methyl group, and the protons of the cyclohexane ring. The chemical shift of the proton on the carbon bearing the acetate group is a key diagnostic peak. |

| ¹³C NMR | Resonances for the nine carbon atoms, including the carbonyl carbon of the ester group, the carbons of the cyclohexane ring, and the two methyl carbons. |

| IR Spectroscopy | A strong characteristic absorption band for the C=O stretch of the ester group, typically around 1735 cm⁻¹. |

| Mass Spectrometry | The mass spectrum shows the molecular ion peak and characteristic fragmentation patterns of an acetate ester. |

Biological Signaling Pathways

Extensive searches of the scientific literature and chemical databases have not revealed any known interactions of this compound with biological signaling pathways. As an industrial solvent, its primary relevance is in chemical processes rather than pharmacology or drug development, and it is not known to have specific biological targets.

Conclusion

This compound is a compound with a rich history intertwined with the progress of industrial organic chemistry. Its synthesis, based on the foundational work of pioneers like Paul Sabatier, has been refined over decades to meet industrial demands, particularly as a crucial solvent in hydrogen peroxide production. This guide has provided a detailed overview of its historical context, synthesis protocols, and physicochemical properties, offering a valuable resource for researchers and professionals in the chemical sciences. The provided experimental details and quantitative data serve as a practical reference for the laboratory synthesis and understanding of this important industrial chemical.

References

- 1. nobelprize.org [nobelprize.org]

- 2. nobelprize.org [nobelprize.org]

- 3. Paul Sabatier (1854-1941), un chercheur de talent | Mediachimie [mediachimie.org]

- 4. researchgate.net [researchgate.net]

- 5. CN105315156A - Synthesis method for this compound - Google Patents [patents.google.com]

- 6. globethesis.com [globethesis.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 2-Methylcyclohexyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition of 2-Methylcyclohexyl acetate (B1210297). It consolidates available quantitative data, details experimental methodologies, and presents visual representations of the decomposition pathway and experimental workflows. This document is intended to serve as a valuable resource for professionals in research and development who require a thorough understanding of the thermal behavior of this compound.

Introduction

2-Methylcyclohexyl acetate is a cyclic ester that finds applications in various chemical syntheses. Understanding its thermal stability and decomposition pathways is crucial for its safe handling, storage, and utilization in processes that involve elevated temperatures. The thermal decomposition of esters, particularly through pyrolysis, is a well-established field of study in organic chemistry. The primary mechanism for the pyrolysis of esters containing at least one β-hydrogen atom on the alkyl group is a cis-cyclic elimination reaction, often referred to as an Ei reaction. This process involves a six-membered cyclic transition state, leading to the formation of an alkene and a carboxylic acid. In the case of this compound, this decomposition pathway results in the formation of isomeric methylcyclohexenes and acetic acid.

This guide delves into the specifics of this decomposition, presenting quantitative data on product distribution, detailed experimental protocols for analysis, and a mechanistic illustration of the underlying chemical transformations.

Thermal Decomposition Pathway

The thermal decomposition of this compound proceeds through a concerted, unimolecular elimination reaction (Ei mechanism). This intramolecular process involves a six-membered cyclic transition state, where a β-hydrogen from the cyclohexane (B81311) ring is transferred to the carbonyl oxygen of the acetate group, leading to the simultaneous cleavage of the C-O and C-H bonds. The result is the formation of acetic acid and a mixture of methylcyclohexene isomers. The stereochemistry of the starting material (cis or trans isomer of this compound) influences the product distribution.

Quantitative Analysis of Decomposition Products

The pyrolysis of both cis- and trans-2-methylcyclohexyl acetate has been investigated, with the primary products being 1-methyl-1-cyclohexene (B1583054) and 3-methyl-1-cyclohexene. The relative abundance of these products is dependent on the stereochemistry of the starting ester. The following tables summarize the product distribution from the pyrolysis of the unlabeled epimers at 400°C.[1]

Table 1: Product Distribution from the Pyrolysis of cis-2-Methylcyclohexyl Acetate at 400°C [1]

| Product | Percentage (%) |

| 1-Methyl-1-cyclohexene | 44 |

| 3-Methyl-1-cyclohexene | 56 |

Table 2: Product Distribution from the Pyrolysis of trans-2-Methylcyclohexyl Acetate at 400°C [1]

| Product | Percentage (%) |

| 1-Methyl-1-cyclohexene | 87 |

| 3-Methyl-1-cyclohexene | 13 |

Thermal Stability Analysis

Generally, for simple alkyl acetates, thermal decomposition is expected to occur at temperatures above 300°C. TGA would show a single-step weight loss corresponding to the elimination of acetic acid. DSC would likely show an endothermic event associated with this decomposition.

Table 3: Analogous Thermal Analysis Data for Cyclohexyl Acetate

| Parameter | Value | Technique | Reference |

| Onset Decomposition Temp. | ~350-400 °C (estimated) | TGA | General Ester Pyrolysis Data |

| Peak Decomposition Temp. | ~400-450 °C (estimated) | TGA/DTG | General Ester Pyrolysis Data |

Note: The data in Table 3 is an estimation based on the general thermal behavior of acetate esters and should be confirmed by specific experimental analysis of this compound.

Experimental Protocols

The following sections detail the methodologies for the pyrolysis of this compound and the subsequent analysis of its decomposition products, based on established experimental practices in the field.[1]

Pyrolysis of this compound

This protocol describes a typical laboratory-scale gas-phase pyrolysis experiment.

Objective: To thermally decompose this compound and collect the resulting products for analysis.

Apparatus:

-

A pyrolysis tube (e.g., stainless steel or Pyrex, approximately 30-60 cm in length and 0.5-1.0 cm in diameter).

-

A tube furnace capable of reaching and maintaining 400°C.

-

A syringe pump for controlled sample injection.

-

An inert carrier gas supply (e.g., nitrogen or argon) with a flow controller.

-

A cold trap (e.g., a U-tube immersed in a dry ice/acetone (B3395972) bath) to collect the pyrolysis products.

-

A gas-tight syringe for sample injection.

Procedure:

-

The pyrolysis tube is packed with an inert material like glass wool or beads to ensure good heat transfer and is placed inside the tube furnace.

-

The furnace is heated to the desired pyrolysis temperature (e.g., 400°C) and allowed to stabilize.

-

A slow, steady flow of an inert carrier gas (e.g., 10-30 mL/min) is passed through the pyrolysis tube.

-

This compound is introduced into the hot zone of the pyrolysis tube at a constant, slow rate using a syringe pump.

-

The volatile products are carried by the inert gas out of the furnace and into the cold trap, where they condense.

-

After the sample has been completely introduced and pyrolyzed, the cold trap is removed and allowed to warm to room temperature.

-

The collected liquid products (a mixture of methylcyclohexenes and acetic acid) are recovered for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Decomposition Products

This protocol outlines the analysis of the pyrolysis products to identify and quantify the methylcyclohexene isomers.[2][3]

Objective: To separate, identify, and quantify the components of the liquid product mixture obtained from the pyrolysis of this compound.

Instrumentation:

-

Gas chromatograph (GC) equipped with a mass spectrometer (MS) detector.

-

A capillary column suitable for separating hydrocarbon isomers (e.g., a non-polar DB-5 or a polar Carbowax column, 30 m x 0.25 mm ID, 0.25 µm film thickness).[2]

-

Helium as the carrier gas.

GC-MS Conditions (Typical):

-

Injector Temperature: 250°C

-

Split Ratio: 50:1

-

Carrier Gas Flow Rate: 1.0 mL/min (constant flow)

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes

-

Ramp: 5°C/min to 150°C

-

Final hold: 2 minutes at 150°C

-

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Mass Range: m/z 35-350

Procedure:

-

A small aliquot of the collected pyrolysate is diluted with a suitable solvent (e.g., acetone or dichloromethane).

-

1 µL of the diluted sample is injected into the GC-MS system.

-

The components are separated on the GC column based on their boiling points and polarity.

-

The separated components are detected by the mass spectrometer, which provides a mass spectrum for each component.

-

The individual components (1-methyl-1-cyclohexene, 3-methyl-1-cyclohexene, and acetic acid) are identified by comparing their retention times and mass spectra with those of authentic standards or with library data.

-

The relative percentage of each isomer is determined by integrating the peak areas in the total ion chromatogram.

Conclusion

References

Methodological & Application

Application Note: Synthesis of 2-Methylcyclohexyl Acetate via Fischer Esterification

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 2-methylcyclohexyl acetate (B1210297), a versatile solvent with applications in various chemical processes, including the production of hydrogen peroxide.[1][2] The synthesis is achieved through the Fischer esterification of 2-methylcyclohexanol (B165396) with glacial acetic acid, utilizing sulfuric acid as a catalyst. This application note outlines the necessary reagents, equipment, step-by-step procedure, safety precautions, and methods for purification and characterization of the final product.

Introduction

2-Methylcyclohexyl acetate is a valuable organic ester known for its use as an extraction solvent.[3] The Fischer esterification is a classic and widely used method for the preparation of esters from carboxylic acids and alcohols in the presence of an acid catalyst.[4] This reaction is an equilibrium process, and to achieve a high yield of the ester, the equilibrium is typically shifted towards the products by using an excess of one of the reactants or by removing water as it is formed.[4] This protocol details a robust method for the synthesis of this compound, suitable for laboratory and research settings.

Reaction Scheme

Caption: Fischer esterification of 2-methylcyclohexanol with acetic acid.

Experimental Protocol

Materials:

-

2-Methylcyclohexanol (mixture of cis- and trans-isomers)

-

Glacial Acetic Acid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Diethyl Ether (or other suitable extraction solvent)

-

Boiling chips

Equipment:

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Heating mantle

-

Separatory funnel (500 mL)

-

Beakers and Erlenmeyer flasks

-

Graduated cylinders

-

Magnetic stirrer and stir bar

-

Distillation apparatus

-

Rotary evaporator (optional)

-

pH paper

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, combine 2-methylcyclohexanol (0.5 mol, 57.1 g) and glacial acetic acid (1.0 mol, 60.05 g).

-

Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (2 mL) to the mixture. The addition is exothermic, so it is advisable to cool the flask in an ice bath during this step.

-

Reflux: Add a few boiling chips to the flask, attach the reflux condenser, and heat the mixture to a gentle reflux using a heating mantle. Continue the reflux for 2-3 hours.

-

Cooling and Extraction: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a 500 mL separatory funnel. Add 100 mL of diethyl ether and 100 mL of cold water. Shake the funnel gently, venting frequently to release any pressure.

-

Washing: Separate the organic layer. Wash the organic layer sequentially with:

-

100 mL of water.

-